molecular formula C11H27NOSi B8518834 N-(2-((tert-butyldimethylsilyl)oxy)ethyl)propan-2-amine

N-(2-((tert-butyldimethylsilyl)oxy)ethyl)propan-2-amine

Cat. No. B8518834
M. Wt: 217.42 g/mol
InChI Key: QVGVOTGXLLTMAE-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

[2-(tert-Butyl-dimethylsilanyloxy)-ethyl]-isopropyl-amine (8-b) (20 gm, 37.4%) was synthesized as a yellow liquid from 2-isopropylamino-ethanol (18-b) (25 g, 242.31 mmol) and tert-butyl-chloro-dimethyl-silane (25.5 g, 242.31 mmol) following the procedure as described for [2-(tert-butyl-dimethylsilanyloxy)-ethyl]-methyl-amine (8-a).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][OH:7])([CH3:3])[CH3:2].[C:8]([Si:12](Cl)([CH3:14])[CH3:13])([CH3:11])([CH3:10])[CH3:9].[Si](OCCNC)(C(C)(C)C)(C)C>>[Si:12]([O:7][CH2:6][CH2:5][NH:4][CH:1]([CH3:3])[CH3:2])([C:8]([CH3:11])([CH3:10])[CH3:9])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)NCCO
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 37.4%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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